N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide
Description
N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide is a complex organic compound that features a unique combination of indole and thiazepane moieties
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-22(2)12-14-24(15-16-28(22)27)21(26)23-18-8-4-6-10-20(18)25-13-11-17-7-3-5-9-19(17)25/h3-10H,11-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGSZSMBGJIQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1=O)C(=O)NC2=CC=CC=C2N3CCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazepane ring. The key steps include:
Formation of the Indole Derivative: This can be achieved through cyclization reactions using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol.
Formation of the Thiazepane Ring: This involves the reaction of the indole derivative with appropriate thiazepane precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ or LiAlH₄ in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce various hydroindole derivatives.
Scientific Research Applications
N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological systems, including its potential neuroprotective and antioxidant properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The thiazepane ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-2-carboxylic acid share the indole moiety and exhibit similar biological activities.
Thiazepane Derivatives: Compounds with thiazepane rings, such as thiazepane-4-carboxylic acid derivatives, share structural similarities and may exhibit comparable chemical reactivity.
Uniqueness
N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide is unique due to the combination of the indole and thiazepane moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
